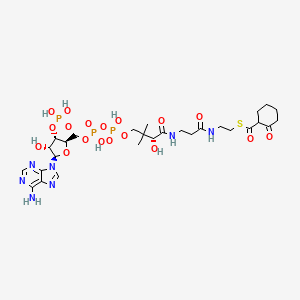
2-oxocyclohexane-1-carbonyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxocyclohexane-1-carbonyl-CoA is a 3-oxoacyl-CoA having its S-acyl component derived from 2-oxocyclohexane-1-carboxylic acid. It derives from a cyclohexane-1-carbonyl-CoA and a 2-oxocyclohexanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Biochemical Pathways
2-Oxocyclohexane-1-carbonyl-CoA plays a crucial role in the degradation of aromatic compounds, particularly in anaerobic bacteria such as Aromatoleum aromaticum. This bacterium utilizes a complex network of enzymatic reactions to metabolize various aromatic and aliphatic compounds. The compound is involved in the conversion of p-cymene to intermediates that are further processed into carbon dioxide through the benzoyl-CoA pathway, highlighting its importance in microbial metabolism and environmental bioremediation .
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Organism |
|---|---|---|
| Anaerobic degradation | Conversion of p-cymene to 4-isopropylbenzoyl-CoA | Aromatoleum aromaticum |
| Benzoyl-CoA pathway | Degradation of aromatic compounds to carbon dioxide | Various anaerobic bacteria |
| Enzymatic reduction | Reduction of benzoyl-CoA to cyclohex-1-ene-1-carbonyl-CoA | Rhodopseudomonas palustris |
Enzymatic Functions
Research indicates that this compound is involved in several enzymatic processes, including hydratase activity. In particular, studies have shown that specific hydratases can convert dienoyl-CoA derivatives into more polar products, which are essential for further metabolic processing . This enzymatic activity is vital for the breakdown of complex organic compounds in anaerobic conditions.
Therapeutic Potential
The compound has garnered attention for its potential therapeutic applications. Preliminary studies suggest that derivatives of this compound may exhibit bioactive properties that could be harnessed in drug development. For instance, compounds related to this structure have shown cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .
Case Study: Cytotoxicity Against Cancer Cells
In vitro experiments have demonstrated that certain derivatives exhibit significant cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The findings suggest that these compounds can induce apoptosis through various mechanisms, including the modulation of apoptotic proteins .
Environmental Applications
The degradation pathways involving this compound are also relevant for environmental science. The ability of specific microorganisms to metabolize aromatic pollutants using this compound as an intermediate underscores its potential role in bioremediation strategies aimed at detoxifying contaminated environments .
Analyse Chemischer Reaktionen
Structural Characteristics and Reactivity Profile
Molecular Formula : C28H44N7O18P3S
Molecular Weight : 891.7 g/mol
Key Functional Groups :
-
3-Oxoacyl-CoA backbone
-
Cyclohexane ring with a ketone at position 2
-
Reactive thioester bond at the CoA moiety
The ketone group at position 2 and the α,β-unsaturated thioester system make this compound highly reactive toward nucleophilic additions and enzymatic modifications .
Hydration to Hydroxycyclohexanoyl-CoA Derivatives
The compound undergoes hydration catalyzed by dienoyl-CoA hydratase , forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA:
2 Oxocyclohexane 1 carbonyl CoA+H2O⇌6 OH Cyclohexenoyl CoA
This reversible reaction is critical for stabilizing intermediates during β-oxidation-like pathways .
Role in β-Oxidation-Like Ring Cleavage
The hydrated derivative undergoes sequential dehydrogenation and hydrolysis to produce 3-hydroxypimelyl-CoA , a precursor for acetyl-CoA:
| Step | Reaction | Enzyme |
|---|---|---|
| 1 | 6-OH-Cyclohexenoyl-CoA → 6-Ketocyclohexenoyl-CoA | Alcohol dehydrogenase |
| 2 | Hydrolysis to 3-hydroxypimelyl-CoA | Hydrolase |
| 3 | β-Oxidation to acetyl-CoA | Thiolase |
This pathway channels aromatic carbons into central metabolism for energy production .
Nucleophilic Additions
The α,β-unsaturated thioester undergoes Michael additions with enolates or Grignard reagents, forming 1,5-diketones. This reactivity mirrors synthetic strategies like the Robinson annulation .
Thioester Hydrolysis
The CoA thioester bond is susceptible to hydrolysis, releasing 2-oxocyclohexanecarboxylic acid:
2 Oxocyclohexane 1 carbonyl CoA+H2O→2 Oxocyclohexanecarboxylic acid+CoASH
Thermodynamic and Kinetic Considerations
Eigenschaften
Molekularformel |
C28H44N7O18P3S |
|---|---|
Molekulargewicht |
891.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-oxocyclohexane-1-carbothioate |
InChI |
InChI=1S/C28H44N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-15,17,20-22,26,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,17-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
BGLNPJARTQOCKR-OXXAVVHVSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4=O)O |
Synonyme |
2-ketoCHC-CoA 2-ketocyclohexanecarboxyl-CoA 2-ketocyclohexanecarboxyl-coenzyme A coenzyme A, 2-ketocyclohexanecarboxyl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















